Boc-L-Propargylglycine

Catalog No.
S755351
CAS No.
63039-48-5
M.F
C22H38N2O4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Propargylglycine

CAS Number

63039-48-5

Product Name

Boc-L-Propargylglycine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

Molecular Formula

C22H38N2O4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

RUFMNUDFZKNXCE-HMZWWLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O

Synonyms

63039-47-4;BOC-D-PRA-OHDCHA;BOC-D-PRA-OHDCHA;09797_FLUKA;KM0687;AKOS025312273;Magnesium,bromo(2,5-dimethoxyphenyl)-;FT-0679750;Boc-D-propargyl-Gly-OHdicyclohexylammoniumsalt;Boc-D-2-propargylglycine(dicyclohexylammonium)salt;Boc-D-propargyl-Gly-OH(dicyclohexylammonium)salt;(2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoicacid;dicha;(R)-2-(Boc-amino)-4-pentynoicacid(dicyclohexylammonium)salt

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Antibacterial Activity:

Studies have shown that Boc-L-Propargylglycine exhibits antibacterial properties. It has been shown to be effective against a range of bacterial strains, including some that are resistant to conventional antibiotics. Further research is needed to explore its mechanism of action and potential for development into novel antibacterial agents.

Cancer Research:

Boc-L-Propargylglycine has shown promise in cancer research due to its ability to inhibit the growth of cancer cells. Its ability to form conjugates with biomolecules like peptides and antibodies allows researchers to target specific cancer cells. More research is necessary to determine its efficacy and safety in vivo.

Bioconjugation Chemistry:

The presence of the alkyne functional group in Boc-L-Propargylglycine makes it valuable in bioconjugation chemistry. This allows researchers to attach it to other molecules using click chemistry, a powerful technique for creating complex biomolecular structures. This has applications in drug development, targeted drug delivery, and bioimaging.

DNA Triplex Formation:

Boc-L-Propargylglycine can bind to DNA and form triplexes, which are three-stranded DNA structures. This ability has potential applications in gene regulation studies and the development of DNA-targeted therapies.

Boc-L-Propargylglycine is an amino acid derivative characterized by the presence of a propargyl group at the alpha position of the glycine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its chemical formula is C10H15NO4C_{10}H_{15}NO_{4} and it is recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly in medicinal chemistry and peptide synthesis .

  • Wearing gloves, eye protection, and protective clothing.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations [].

  • Alkylation Reactions: It can undergo alkylation, where the propargyl group can react with various electrophiles, facilitating the formation of more complex molecules .
  • Click Chemistry: The terminal alkyne of the propargyl group allows for applications in click chemistry, particularly in the synthesis of triazole-linked compounds through copper-catalyzed azide-alkyne cycloaddition .
  • Kinetic Resolution: Boc-L-Propargylglycine can be subjected to kinetic resolution using enzymes such as α-chymotrypsin, allowing for the separation of enantiomers and enhancing its utility in asymmetric synthesis .

Boc-L-Propargylglycine exhibits notable biological activities:

  • Inhibition of Enzymes: It has been studied for its potential as an inhibitor of renin, an enzyme involved in blood pressure regulation. This makes it a candidate for developing antihypertensive agents .
  • Antimicrobial Properties: Some derivatives of Boc-L-Propargylglycine have shown antimicrobial activity, indicating potential applications in treating infections .

The synthesis of Boc-L-Propargylglycine can be achieved through several methods:

  • Zinc-Mediated Addition: A common method involves the reaction of methyl N-Boc-2-acetoxyglycine with propargyl bromide in the presence of zinc dust. This method allows for the formation of Boc-L-Propargylglycine with good yields .
  • Click Chemistry: The compound can also be synthesized via click chemistry approaches, which utilize its propargyl group to form more complex structures through efficient reactions with azides .
  • Kinetic Resolution: Following initial synthesis, Boc-L-Propargylglycine can undergo kinetic resolution to isolate specific enantiomers, enhancing its utility in pharmaceutical applications .

Boc-L-Propargylglycine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and pharmaceuticals, particularly those targeting enzyme inhibition .
  • Peptide Synthesis: The compound is utilized in peptide synthesis due to its ability to form stable linkages and participate in further reactions without losing its protective Boc group .
  • Research Tool: It is used in biochemical research to study enzyme mechanisms and interactions due to its unique structural features.

Studies have indicated that Boc-L-Propargylglycine interacts with various biological targets:

  • Enzyme Inhibition Studies: Research has demonstrated that derivatives of Boc-L-Propargylglycine can inhibit specific enzymes such as renin and other proteases, highlighting its potential therapeutic applications .
  • Computational Modeling: Computational studies have been conducted to predict interaction energies between Boc-L-Propargylglycine derivatives and target enzymes, providing insights into their binding affinities and mechanisms of action .

Boc-L-Propargylglycine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
L-GlycineSimple amino acid without modificationsLacks propargyl and protective groups
N-Boc-L-AlanineContains a Boc group but no alkyneDoes not have the alkyne functionality
L-CysteineContains a thiol groupDifferent functional group affecting reactivity
N-Boc-L-SerineContains hydroxyl groupLacks propargyl functionality
PropargylamineAmino derivative with propargylNo protective Boc group

Boc-L-Propargylglycine's unique combination of a propargyl moiety and a protective Boc group distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications. Its ability to participate in click chemistry further enhances its utility compared to other amino acids lacking such functionalities.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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